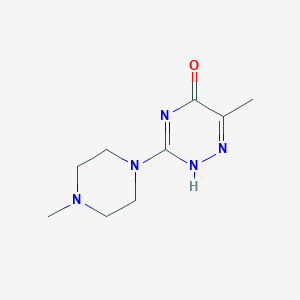![molecular formula C13H17ClN2O4S B256022 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide blocks the signaling pathways of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of immune cell activation and proliferation, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been shown to be effective in reducing the symptoms of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It has also been shown to be well-tolerated in clinical trials, with a low incidence of adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in various biological processes. However, its immunosuppressive effects may also limit its use in certain experimental settings, as it may interfere with immune cell function and alter the outcome of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide. One area of interest is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of interest is the investigation of the role of JAK3 in other biological processes, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the long-term effects of 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide on immune function and overall health.
Synthesemethoden
The synthesis of 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N-(4-morpholinyl)propanamide to form 4-chloro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors that play a role in the development and progression of autoimmune diseases.
Eigenschaften
Produktname |
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide |
|---|---|
Molekularformel |
C13H17ClN2O4S |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
4-chloro-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17ClN2O4S/c14-11-1-3-12(4-2-11)21(18,19)15-6-5-13(17)16-7-9-20-10-8-16/h1-4,15H,5-10H2 |
InChI-Schlüssel |
ZHVWRIZQCMVFJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1COCCN1C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)





![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)
![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)
![Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255968.png)
![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)